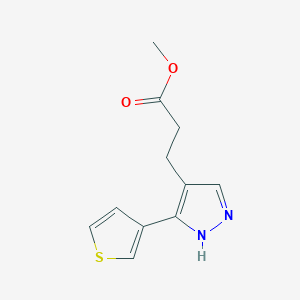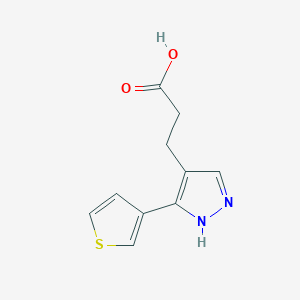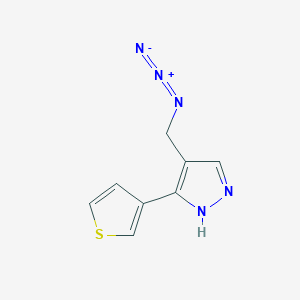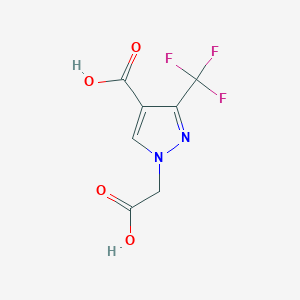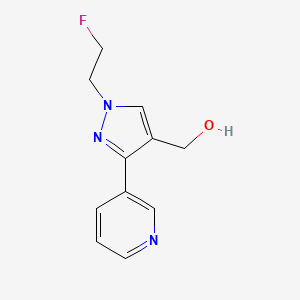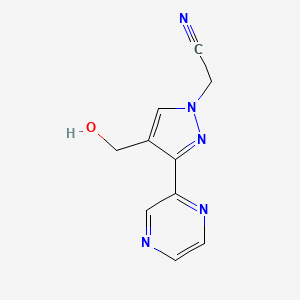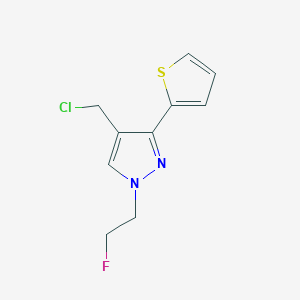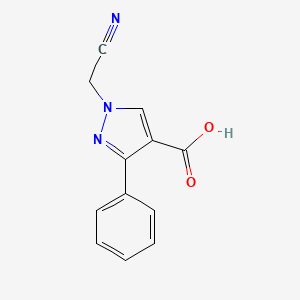
6-(3,4-Dimethylphenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Descripción general
Descripción
6-(3,4-Dimethylphenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, commonly known as 3,4-dimethyl-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, is a heterocyclic compound that has been extensively studied due to its potential applications in scientific research. This compound is a colorless solid that has an intense odor. It has been used as an intermediate in the synthesis of various pharmaceuticals, including antifungal agents and antiviral drugs.
Aplicaciones Científicas De Investigación
3,4-dimethyl-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of antifungal agents and antiviral drugs. It has also been used as a reagent in the synthesis of other heterocyclic compounds. Additionally, this compound has been studied for its potential use as an insecticide, as it has been shown to be toxic to certain species of insects.
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s likely that it interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, including those involved in the synthesis of flavins .
Pharmacokinetics
Similar compounds have shown a range of pharmacokinetic properties, including varying degrees of absorption and distribution within the body, metabolism by liver enzymes, and excretion through the kidneys .
Result of Action
Similar compounds have been known to exert a range of effects at the molecular and cellular level, including the modulation of enzyme activity and the alteration of cellular signaling pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-(3,4-Dimethylphenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3,4-dimethyl-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione in laboratory experiments has several advantages. First, the compound is relatively inexpensive and easy to obtain. Additionally, the compound is stable and can be stored for extended periods of time. Furthermore, the compound can be used in a variety of experiments, including those involving biochemical and physiological effects.
However, there are also some limitations to using this compound in laboratory experiments. First, the compound is toxic and should be handled with care. Additionally, the compound is volatile and can easily evaporate, making it difficult to store for extended periods of time. Finally, the compound can be difficult to synthesize, as it requires careful control of the reaction conditions.
Direcciones Futuras
The potential applications of 3,4-dimethyl-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione are numerous. Future research could focus on further exploring the compound's potential use as an insecticide, as well as its potential use as an inhibitor of certain enzymes. Additionally, further research could focus on exploring the compound's potential use as an anticancer agent, as well as its potential use as an analgesic. Finally, further research could focus on exploring the compound's potential use in the synthesis of other heterocyclic compounds.
Propiedades
IUPAC Name |
6-(3,4-dimethylphenyl)-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-8-4-5-10(6-9(8)2)11-7-12(16)15(3)13(17)14-11/h4-7H,1-3H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AURRDYQHVRKJKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=O)N(C(=O)N2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




